molecular formula C19H26N4O4 B2712876 N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide CAS No. 894019-19-3

N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2712876
CAS No.: 894019-19-3
M. Wt: 374.441
InChI Key: DNMWTYRMGXVCKL-UHFFFAOYSA-N
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Description

N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be synthesized through a reductive amination reaction using suitable amines and reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-ethoxyphenyl)-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
  • N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide

Uniqueness

N1-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds. Its ethoxyphenyl group, in particular, may confer unique reactivity and interaction profiles, making it a valuable compound for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-2-27-16-5-3-15(4-6-16)23-12-14(11-17(23)24)21-19(26)22-9-7-13(8-10-22)18(20)25/h3-6,13-14H,2,7-12H2,1H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMWTYRMGXVCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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